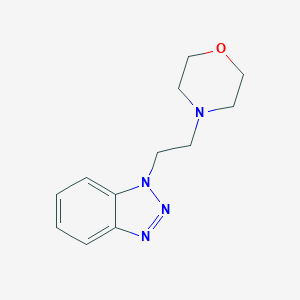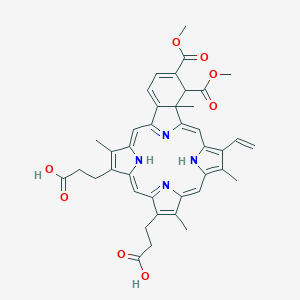
Bpd-DB
Übersicht
Beschreibung
Borderline Personality Disorder (BPD) is a severe mental health condition that affects around 1.6% of the US population. BPD is characterized by unstable moods, impulsive behaviors, and difficulty in maintaining relationships. Dialectical Behavior Therapy (DBT) is an evidence-based treatment for BPD that combines cognitive-behavioral techniques with mindfulness practices. In recent years, the use of DBT as a tool for scientific research has gained popularity. The purpose of
Wissenschaftliche Forschungsanwendungen
Dialectical Behavior Therapy and Emotion Dysregulation in BPD
Borderline Personality Disorder (BPD) is characterized by severe disturbances in emotion regulation. Dialectical Behavior Therapy (DBT) views affect dysregulation as a result of both biological predisposition and environmental experiences. Research has shown DBT's efficacy in treating severely disordered, chronically suicidal, and substance-dependent individuals with BPD, focusing on emotion regulation (McMain, Korman, & Dimeff, 2001).
Pain-Mediated Affect Regulation and DBT
A study explored whether DBT can alter pain-mediated affect regulation at the neural level, providing adaptive emotion regulation techniques. It found that after DBT, patients with BPD showed reduced amygdala deactivation in response to painful stimulation, indicating altered pain processing as a means of affect regulation (Niedtfeld et al., 2017).
Efficacy of DBT: A Meta-Analysis
A meta-analysis examining the efficacy and long-term effectiveness of DBT for BPD highlighted a moderate global effect and effect size for reducing suicidal and self-injurious behaviors. This study underscores DBT's significant role in managing BPD symptoms (Kliem, Kröger, & Kosfelder, 2010).
Mechanisms of Change in DBT
This study focused on potential mechanisms of change in DBT, particularly the reduction of ineffective action tendencies linked with dysregulated emotions. It highlighted interventions like mindfulness, validation, targeting, and chain analysis as key components in patient change (Lynch et al., 2006).
Virtual Reality in DBT for BPD
The integration of Virtual Reality (VR) in DBT to facilitate mindfulness skills training for BPD was examined. VR technology was used to enhance DBT mindfulness training, showing potential in reducing suicidal urges, self-harm, and negative emotions (Narro-Haro et al., 2016).
Effectiveness of Short-Term Inpatient DBT Program
This study evaluated the effectiveness of a 12-week inpatient DBT program for BPD patients. It aimed to rapidly reduce core borderline symptoms, minimize negative effects of inpatient settings, and enhance compliance with outpatient treatment (van den Bosch et al., 2014).
Epigenetic Biomarkers in BPD and DBT
Research on DNA methylation of specific genes (APBA3 and MCF2) in BPD suggested potential biomarkers for DBT treatment outcome. This study highlighted the role of epigenetics in personalizing therapy concepts for BPD patients (Knoblich et al., 2017).
Eigenschaften
IUPAC Name |
3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N4O8/c1-8-22-19(2)27-15-28-20(3)23(10-13-35(45)46)30(41-28)17-31-24(11-14-36(47)48)21(4)29(42-31)16-33-26-12-9-25(38(49)51-6)37(39(50)52-7)40(26,5)34(44-33)18-32(22)43-27/h8-9,12,15-18,37,42-43H,1,10-11,13-14H2,2-7H3,(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFHZBHYULQOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9961735 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural differences exist between the BPD isomers and how do these differences impact their photodynamic efficacy?
A1: Benzoporphyrin derivatives (BPDs) are a group of photosensitizers that exist in four isomeric forms: BPD-monoacid ring A (BPD-MA), BPD-monoacid ring B (BPD-MB), BPD-diacid ring A (BPD-DA), and BPD-diacid ring B (BPD-DB). These isomers share the same reduced tetrapyrrol ring but differ in the position of a cyclohexadiene ring and the presence of either two acid groups or one acid and one ester group. [] Research has shown that the monoacid derivatives (BPD-MA and BPD-MB) exhibit significantly greater phototoxic activity against cell lines and in murine tumor models compared to the diacid derivatives (BPD-DA and BPD-DB). [] This suggests that the presence and position of the acid groups play a crucial role in the photodynamic efficacy of BPD isomers.
Q2: How does BPD-MA interact with leukemic cells and how is this interaction utilized in potential therapeutic applications?
A2: BPD-MA demonstrates a higher fluorescence intensity when internalized by leukemic cells compared to normal human or murine bone marrow cells. [] This differential uptake of BPD-MA, particularly when excited with UV light, allows for the differentiation of leukemic cells from normal cells using fluorescence-activated cell sorting (FACS). [] This finding presents a potential strategy for purging leukemic cells from bone marrow, which could have significant implications for autologous bone marrow transplantation in treating leukemia.
Q3: What histological changes are observed in mouse skin following BPD administration and light exposure?
A4: Microscopic examination of mouse skin biopsies after BPD administration and subsequent light exposure reveals pronounced changes in both the epidermis and dermis. [] These changes include: - Epidermal erosion - Degranulation of the stratum granulosum - Spongiosis - Reduced cellularity - Mast cell degranulation []These histological alterations are similar to those observed with Photofrin®, a clinically approved photosensitizer, indicating that BPD compounds induce phototoxic damage to skin tissues. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
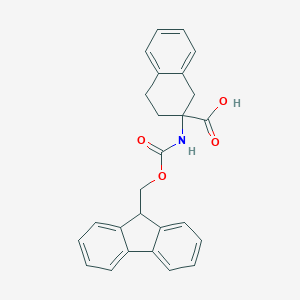
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)

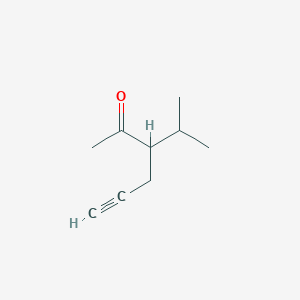
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)
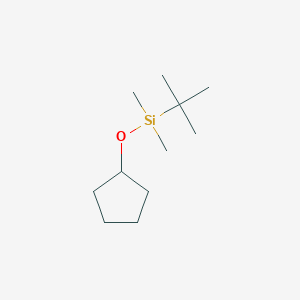
![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

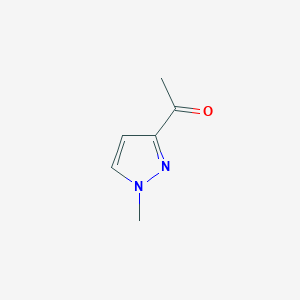
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
